molecular formula C12H8Cl2N2O2 B8412097 2,6-Dichloro-3-(2'-hydroxybenzoyl)aminopyridine

2,6-Dichloro-3-(2'-hydroxybenzoyl)aminopyridine

Cat. No. B8412097
M. Wt: 283.11 g/mol
InChI Key: RPEYVYRVKJGEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05547951

Procedure details

A suspension of 60.3g (0.37 mole) 2,6-dichloro-3-aminopyridine and salicylic acid 61g (0.44 mole) in 300 mL of toluene were heated to reflux for one hour. The reaction mixture was cooled at 90° C. and 34.2 ml (0.47 mole) of thionyl chloride was slowly added. After the addition the reaction mixture was refluxed for 3 hours, then cooled to room temperature. To the reaction mixture was added a solution containing 20g NaOH in 740 mL of H2O. The organic phase was separated and washed with water. The organic phase was treated with charcoal, filtered and the filtrate treated with CO2, the brownish precipitate was filtered off. Recrystallization from isopropyl alcohol gave 63.3g (60.5%) mp 179°-186° C.
Quantity
60.3 g
Type
reactant
Reaction Step One
Quantity
0.44 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
34.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
20g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
740 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.[C:10](O)(=[O:18])[C:11]1[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:13].S(Cl)(Cl)=O.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[C:7]([NH:8][C:10](=[O:18])[C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[OH:13])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
60.3 g
Type
reactant
Smiles
ClC1=NC(=CC=C1N)Cl
Name
Quantity
0.44 mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
34.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
20g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
740 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
To the reaction mixture was added a solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The organic phase was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate treated with CO2
FILTRATION
Type
FILTRATION
Details
the brownish precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
gave 63.3g (60.5%) mp 179°-186° C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=C1NC(C1=C(C=CC=C1)O)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.